Cas no 86810-83-5 (4-(Cyclopentanesulfonyl)aniline)

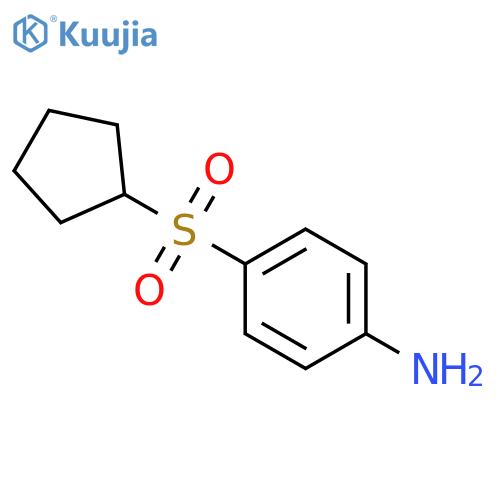

86810-83-5 structure

商品名:4-(Cyclopentanesulfonyl)aniline

CAS番号:86810-83-5

MF:C11H15NO2S

メガワット:225.30730175972

MDL:MFCD10666938

CID:1024756

PubChem ID:12958315

4-(Cyclopentanesulfonyl)aniline 化学的及び物理的性質

名前と識別子

-

- 4-(Cyclopentylsulfonyl)aniline

- 4-cyclopentylsulfonylaniline

- BS-32938

- AKOS009228428

- SCHEMBL2148808

- 86810-83-5

- CS-0205805

- EN300-33648

- Z359291938

- A863037

- H11865

- RVGOJORVZBRFCG-UHFFFAOYSA-N

- MFCD10666938

- 4-(Cyclopentanesulfonyl)aniline

- DTXSID30514009

- 4-(Cyclopentylsulfonyl)benzenamine

- DB-411699

-

- MDL: MFCD10666938

- インチ: InChI=1S/C11H15NO2S/c12-9-5-7-11(8-6-9)15(13,14)10-3-1-2-4-10/h5-8,10H,1-4,12H2

- InChIKey: RVGOJORVZBRFCG-UHFFFAOYSA-N

- ほほえんだ: C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)N

計算された属性

- せいみつぶんしりょう: 225.08200

- どういたいしつりょう: 225.08234989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- PSA: 68.54000

- LogP: 3.64710

4-(Cyclopentanesulfonyl)aniline セキュリティ情報

4-(Cyclopentanesulfonyl)aniline 税関データ

- 税関コード:2921420090

- 税関データ:

中国税関コード:

2921420090概要:

2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-(Cyclopentanesulfonyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33648-0.05g |

4-(cyclopentanesulfonyl)aniline |

86810-83-5 | 95.0% | 0.05g |

$46.0 | 2025-03-21 | |

| abcr | AB335974-1 g |

4-(Cyclopentanesulfonyl)aniline; 97% |

86810-83-5 | 1 g |

€382.00 | 2023-07-19 | ||

| Chemenu | CM201036-5g |

4-(Cyclopentylsulfonyl)aniline |

86810-83-5 | 95% | 5g |

$533 | 2021-06-15 | |

| Chemenu | CM201036-10g |

4-(Cyclopentylsulfonyl)aniline |

86810-83-5 | 95% | 10g |

$799 | 2021-06-15 | |

| TRC | C986400-100mg |

4-(Cyclopentanesulfonyl)aniline |

86810-83-5 | 100mg |

$87.00 | 2023-05-18 | ||

| Alichem | A019148624-5g |

4-(Cyclopentylsulfonyl)aniline |

86810-83-5 | 95% | 5g |

$519.92 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276475-10g |

4-(Cyclopentanesulfonyl)aniline |

86810-83-5 | 98% | 10g |

¥12952.00 | 2024-04-27 | |

| Enamine | EN300-33648-10.0g |

4-(cyclopentanesulfonyl)aniline |

86810-83-5 | 95.0% | 10.0g |

$900.0 | 2025-03-21 | |

| Fluorochem | 211230-1g |

4-(Cyclopentylsulfonyl)aniline |

86810-83-5 | 95% | 1g |

£250.00 | 2022-02-28 | |

| Chemenu | CM201036-5g |

4-(Cyclopentylsulfonyl)aniline |

86810-83-5 | 95% | 5g |

$*** | 2023-05-29 |

4-(Cyclopentanesulfonyl)aniline 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Ping Tong Food Funct., 2020,11, 628-639

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

86810-83-5 (4-(Cyclopentanesulfonyl)aniline) 関連製品

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:86810-83-5)4-(Cyclopentanesulfonyl)aniline

清らかである:99%

はかる:5g

価格 ($):826.0